molecular formula C12H14ClNO3 B7463765 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Numéro de catalogue B7463765
Poids moléculaire: 255.70 g/mol
Clé InChI: COJBQRKFDSJNTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BDAA, and it is a member of the benzodioxepin family. BDAA has been found to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.

Mécanisme D'action

The exact mechanism of action of BDAA is not fully understood. However, it has been suggested that BDAA may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. BDAA has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDAA has been found to have a wide range of biochemical and physiological effects. In animal models, BDAA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. BDAA has also been found to have anticonvulsant effects, which may be beneficial in the treatment of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BDAA in lab experiments is its relatively low toxicity. BDAA has been found to have a high therapeutic index, which means that it has a wide margin of safety. However, one of the limitations of using BDAA in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for the research on BDAA. One area of research is the development of new synthetic methods for BDAA that may increase the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDAA, which may provide insights into its therapeutic potential. Additionally, the therapeutic potential of BDAA in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of new formulations of BDAA that improve its solubility and bioavailability may enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of BDAA involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 2-chloro-3,4-methylenedioxyphenylacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine to form BDAA. The yield of this reaction is approximately 60%.

Applications De Recherche Scientifique

BDAA has been found to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. BDAA has been shown to have neuroprotective effects in animal models of these diseases. BDAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.

Propriétés

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-7-12(15)14-8-9-2-3-10-11(6-9)17-5-1-4-16-10/h2-3,6H,1,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBQRKFDSJNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CCl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.